molecular formula C10H10N2O2S B1428090 methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate CAS No. 876316-59-5

methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

Cat. No. B1428090
M. Wt: 222.27 g/mol
InChI Key: NAWTUIPWJPZDJY-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization in Anti-Tumor Agents

Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate has been utilized in the synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds exhibit significant anti-tumor activities, specifically against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).

Structural and Spectral Investigations

The compound has been the focus of structural and spectral investigations. Studies have combined experimental and theoretical approaches to understand its characteristics, like the molecular structure and spectroscopic properties (Viveka et al., 2016).

Reactivity in Pd-catalysed Direct Arylations

Research has explored its reactivity in palladium-catalysed direct arylations, contributing to the development of methods for regioselective arylation (Smari et al., 2015).

Synthesis and Crystal Structures in Coordination Complexes

The synthesis of various coordination complexes using this compound has been documented. These complexes, characterized by NMR and ESI-MS, consist of 2D hydrogen-bonded networks with potential implications in various fields, including materials science (Radi et al., 2015).

Synthesis of Derivatives and Their Applications

This compound has been used in the synthesis of various derivatives, such as methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates, which have potential applications in chemical research and drug development (Jiao, 2007).

Inhibitive Action in Corrosion of Pure Iron

Compounds derived from this chemical have shown inhibitive effects against corrosion of pure iron in acidic media, indicating its potential application in corrosion prevention (Chetouani et al., 2005).

Antidepressant Activity

Derivatives of methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate have been synthesized and evaluated for antidepressant activities, contributing to the development of new therapeutic agents (Mathew, Suresh, & Anbazhagan, 2014).

DNA/Protein Interaction and Cytotoxicity Studies

Ni(II) complexes with ligands derived from this compound have been investigated for their interactions with DNA/protein and cytotoxicity against cancer cell lines, underscoring its potential in cancer research (Yu et al., 2017).

properties

IUPAC Name

methyl 1-methyl-5-thiophen-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-12-8(9-4-3-5-15-9)6-7(11-12)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWTUIPWJPZDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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